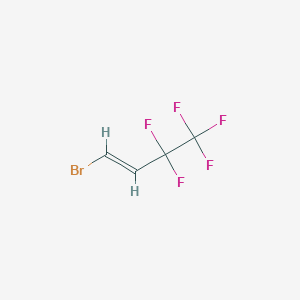

(E)-1-Bromo-3,3,4,4,4-pentafluorobut-1-ene

Description

Structure

3D Structure

Properties

IUPAC Name |

(E)-1-bromo-3,3,4,4,4-pentafluorobut-1-ene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2BrF5/c5-2-1-3(6,7)4(8,9)10/h1-2H/b2-1+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCAHVBRJLBKRSZ-OWOJBTEDSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=CBr)C(C(F)(F)F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(=C/Br)\C(C(F)(F)F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2BrF5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.95 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic Investigations of Reactions Involving E 1 Bromo 3,3,4,4,4 Pentafluorobut 1 Ene

Electrophilic and Nucleophilic Addition Reactions to the Alkene Moiety

Halogenation Mechanisms and Halonium Ion Intermediates

The halogenation of alkenes is a fundamental organic reaction that typically proceeds via an electrophilic addition mechanism. The reaction is initiated by the electrophilic attack of a halogen molecule on the electron-rich carbon-carbon double bond, leading to the formation of a cyclic halonium ion intermediate. This three-membered ring containing a positively charged halogen atom is then subjected to nucleophilic attack by a halide ion, resulting in the formation of a vicinal dihalide. A key stereochemical feature of this mechanism is the anti-addition of the two halogen atoms, meaning they add to opposite faces of the original double bond. For instance, the addition of bromine to cyclohexene (B86901) exclusively yields trans-1,2-dibromocyclohexane. chemistrysteps.com

In the case of (E)-1-bromo-3,3,4,4,4-pentafluorobut-1-ene, the presence of the strongly electron-withdrawing pentafluoroethyl group significantly deactivates the double bond towards electrophilic attack. This deactivation can make halogenation reactions more challenging compared to their non-fluorinated counterparts. However, under suitable conditions, such as UV irradiation, halogenation can be achieved. For example, the reaction of bromine with (E)-1,1,1,4,4,4-hexafluorobut-2-ene under UV light leads to the formation of 2,3-dibromo-1,1,1,4,4,4-hexafluorobutane. beilstein-journals.org While specific studies on the halonium ion intermediate of (E)-1-bromo-3,3,4,4,4-pentafluorobut-1-ene are not abundant in the provided search results, the general principles of halogenation suggest that such an intermediate would be involved, albeit destabilized by the electron-withdrawing fluorine atoms.

Nucleophilic Attack Pathways and Fluorine's Influence on Reactivity

The introduction of fluorine atoms into organic molecules can profoundly alter their chemical reactivity. researchgate.net In the case of (E)-1-bromo-3,3,4,4,4-pentafluorobut-1-ene, the five fluorine atoms exert a powerful electron-withdrawing inductive effect, which significantly reduces the electron density of the carbon-carbon double bond. This electronic perturbation makes the alkene susceptible to nucleophilic attack, a reactivity pattern that is complementary to that of typical, electron-rich alkenes. researchgate.net

This "umpolung" or reversal of polarity means that nucleophiles will readily attack the double bond. The presence of fluorine substituents can have a dramatic effect on the rates of nucleophilic reactions. researchgate.net The attack can lead to either addition or substitution products, depending on the nature of the nucleophile and the reaction conditions. For example, fluorinated alkenes are known to react with a variety of nucleophiles, including hydroxides, alkoxides, thiolates, and amines. researchgate.net The reaction often proceeds through a mechanism analogous to nucleophilic aromatic substitution (SNAr). researchgate.net

Regioselectivity and Stereoselectivity in Addition Reactions

Regioselectivity and stereoselectivity are crucial aspects of addition reactions to alkenes, determining the specific constitutional isomer and stereoisomer formed. masterorganicchemistry.com

Regioselectivity refers to the preference for one direction of bond formation over another. chemistrysteps.com In the addition of unsymmetrical reagents to unsymmetrical alkenes, this determines which atom of the reagent bonds to which carbon of the double bond. For electrophilic additions to (E)-1-bromo-3,3,4,4,4-pentafluorobut-1-ene, the regioselectivity would be governed by the relative stability of the possible carbocationic intermediates, with the more stable intermediate being favored. In nucleophilic additions, the nucleophile will preferentially attack the more electrophilic carbon atom of the double bond. The strong electron-withdrawing nature of the pentafluoroethyl group makes the adjacent carbon atom (C2) a likely site for nucleophilic attack.

Stereoselectivity refers to the preferential formation of one stereoisomer over another. masterorganicchemistry.com As mentioned earlier, the halogenation of alkenes typically proceeds with anti-stereoselectivity due to the backside attack on the halonium ion intermediate. chemistrysteps.com The stereoselectivity of nucleophilic addition reactions to (E)-1-bromo-3,3,4,4,4-pentafluorobut-1-ene would depend on the specific mechanism. The reaction could proceed via syn-addition (both new bonds form on the same face of the double bond), anti-addition, or be unselective, yielding a mixture of stereoisomers. masterorganicchemistry.com

A summary of the expected selectivity in addition reactions is presented in the table below.

| Reaction Type | Controlling Factors | Expected Outcome for (E)-1-Bromo-3,3,4,4,4-pentafluorobut-1-ene |

| Electrophilic Addition | Halonium ion stability | Anti-addition of the two incoming groups. |

| Nucleophilic Addition | Electronic effects of the C2F5 group | Nucleophilic attack at the carbon atom adjacent to the C2F5 group. |

Radical Reaction Pathways

Generation and Reactivity of Fluoroalkyl Radicals

Fluoroalkyl radicals are valuable intermediates in organic synthesis, and their generation from suitable precursors is a key step in many synthetic methodologies. rsc.orgrsc.org (E)-1-bromo-3,3,4,4,4-pentafluorobut-1-ene, with its relatively weak carbon-bromine bond, can serve as a precursor to the corresponding fluoroalkyl radical. Homolytic cleavage of the C-Br bond, which can be initiated by heat, light, or a radical initiator, would generate the (E)-3,3,4,4,4-pentafluorobut-1-en-1-yl radical.

The generation of perfluoroalkyl radicals can also be achieved from sodium perfluoroalkanesulfinates in the presence of a hypervalent iodine(III) reagent under mild, metal-free conditions. rsc.org Another method involves the use of fluoroalkanesulfonyl chlorides, which are readily reduced via single electron transfer (SET) to generate fluoroalkyl radicals. rsc.org The reactivity of these radicals is influenced by the fluorine substituents. They can participate in a variety of transformations, including addition to multiple bonds and substitution reactions. conicet.gov.ar For instance, manganese carbonyl complexes containing fluoroalkyl ligands have been shown to undergo homolytic Mn-RF bond cleavage to generate RF radicals, which can then initiate polymerization reactions. researchgate.net

Radical Transfer Strategies in Hydrofunctionalization

Hydrofunctionalization reactions involving the addition of H-Y across a double bond are a powerful tool in organic synthesis. When these reactions proceed through a radical mechanism, they often involve a radical transfer step. In the context of (E)-1-bromo-3,3,4,4,4-pentafluorobut-1-ene, this could involve the addition of a radical to the double bond, followed by the abstraction of a hydrogen atom from a suitable donor to yield the final product.

Pericyclic Reactions and Cycloadditions

Pericyclic reactions, characterized by a concerted mechanism involving a cyclic transition state, are fundamental in organic synthesis. This section explores the involvement of (E)-1-bromo-3,3,4,4,4-pentafluorobut-1-ene in such transformations, with a particular focus on Diels-Alder and [2+1] cycloaddition reactions.

Diels-Alder Reactions Involving Halogenated Dienes/Dienophiles and the Halogen Effect

The Diels-Alder reaction is a powerful tool for the construction of six-membered rings, proceeding via a [4+2] cycloaddition between a conjugated diene and a dienophile. wikipedia.org The reactivity in these reactions is governed by the electronic properties of the reactants, with electron-withdrawing groups on the dienophile and electron-donating groups on the diene generally accelerating the reaction. masterorganicchemistry.comlibretexts.org

In the context of halogenated compounds, the "halogen effect" can significantly influence the course and rate of Diels-Alder reactions. While fluorine substitution on a dienophile might be expected to enhance its reactivity due to the electron-withdrawing nature of fluorine, studies have shown that this is not always the case. Computational and experimental work on intramolecular furan (B31954) Diels-Alder (IMDAF) reactions revealed that halogen substitution on the dienophile can slow down the reaction and make it less thermodynamically favorable. rsc.org This deceleration is attributed to a complex interplay of steric effects, charge stabilization in the transition state, and dipolar interactions, rather than simple frontier molecular orbital considerations. rsc.org

(E)-1-bromo-3,3,4,4,4-pentafluorobut-1-ene, with its electron-deficient double bond due to the pentafluoroethyl group, is expected to function as a dienophile. The presence of both bromine and multiple fluorine atoms introduces a unique electronic and steric profile. The electron-withdrawing pentafluoroethyl group should enhance its dienophilic character. The Diels–Alder reaction serves as a versatile method for creating fluorinated carbo- and heterocycles by utilizing either the diene or the dienophile as a fluorine-containing building block. beilstein-journals.orgnih.gov

Research on similar fluorinated dienophiles, such as β-fluoro-β-nitrostyrenes, has demonstrated their successful application in Diels-Alder reactions with cyclic dienes to form monofluorinated bicyclic compounds. beilstein-journals.orgnih.gov These reactions highlight the utility of fluorinated alkenes in synthesizing complex, fluorinated scaffolds. beilstein-journals.orgnih.gov A comprehensive study on the effect of halogen substitution on both the furan and dienophile in intramolecular Diels-Alder reactions has been conducted. rsc.org Contrary to expectations, halogen substitution on the dienophile was found to decrease the reaction rate and thermodynamic favorability. rsc.org However, strategic halogenation of the furan could counteract this effect, enabling the synthesis of highly functionalized cycloadducts. rsc.org

| Reactant 1 | Reactant 2 | Reaction Type | Key Findings |

| Halogenated Furan | Halogenated Dienophile | Intramolecular Diels-Alder | Halogen on dienophile slows reaction; furan halogenation can overcome this. rsc.org |

| β-fluoro-β-nitrostyrenes | Cyclic 1,3-dienes | Diels-Alder | Synthesis of monofluorinated norbornenes and bicyclo[2.2.2]oct-2-enes. beilstein-journals.orgnih.gov |

| 1,1,4,4-tetrafluorobutatriene | Various dienes | Diels-Alder | Forms cycloadducts at low temperatures. rsc.org |

| Hexafluorobut-2-yne | Furan derivatives | Diels-Alder | "One pot" synthesis of 3,4-bis(trifluoromethyl)furan derivatives. rsc.org |

[2+1] Cycloadditions and Related Processes

[2+1] cycloadditions, which lead to the formation of three-membered rings (cyclopropanes), represent another important class of pericyclic reactions. The reaction of an alkene with a carbene or carbene-like species is a common method for cyclopropanation. masterorganicchemistry.com

(E)-1-bromo-3,3,4,4,4-pentafluorobut-1-ene can serve as the alkene component in such reactions. The stereochemistry of the alkene is typically retained in the cyclopropane (B1198618) product, meaning a cis-alkene will yield a cis-substituted cyclopropane and a trans-alkene will yield a trans-substituted one. masterorganicchemistry.com

Various methods exist for generating the carbene species. One classic approach is the Simmons-Smith reaction, which utilizes diiodomethane (B129776) and a zinc-copper couple to form a zinc carbenoid intermediate. scispace.com This method is particularly effective for the cyclopropanation of allylic alcohols. scispace.com Another method involves the treatment of haloforms, such as chloroform (B151607) or bromoform, with a strong base to generate a dihalocarbene. masterorganicchemistry.com

Enzyme-catalyzed cyclopropanation reactions have also been explored, offering high stereoselectivity. nih.gov These reactions often utilize diazoacetates as carbene precursors in the presence of modified enzymes like cytochrome P450. nih.gov The development of mild and selective cyclopropanation methods is crucial for modifying complex molecules like natural products. nih.gov

| Alkene Substrate | Cyclopropanation Reagent/Method | Product Type | Key Features |

| General Alkenes | Diazomethane (photolysis) | Cyclopropanes | Simple but can be uncontrollable. masterorganicchemistry.com |

| General Alkenes | Haloform + Strong Base | Dihalocyclopropanes | Stereospecific reaction. masterorganicchemistry.com |

| Allylic Alcohols | Simmons-Smith (CH₂I₂/Zn-Cu) | Cyclopropyl Alcohols | Directed by the hydroxyl group. scispace.com |

| Styrenes | Ethyl diazoacetate + Enzyme | Chiral Cyclopropanes | High enantioselectivity. nih.gov |

| Olefin-containing Natural Products | Diazo esters + Rh(II) catalyst | Functionalized Cyclopropanes | Mild and selective derivatization. nih.gov |

Transition Metal-Catalyzed Reaction Mechanisms

Transition metal catalysis plays a pivotal role in modern organic chemistry, enabling a wide array of transformations. This section delves into the mechanistic aspects of reactions involving (E)-1-bromo-3,3,4,4,4-pentafluorobut-1-ene that are facilitated by transition metal complexes.

C-F Bond Functionalization and Beta-Fluoride Elimination Pathways

The functionalization of carbon-fluorine (C-F) bonds is a challenging yet increasingly important area of research, offering alternative synthetic routes to fluorinated molecules. baranlab.org While C-F bonds are generally strong and less reactive, their selective activation and transformation can be achieved using transition metal catalysts or strong Lewis acids. baranlab.orgresearchgate.net The interest in C-F functionalization stems from its potential for the breakdown of fluorocarbons and for creating novel fluorinated building blocks from readily available polyfluorinated compounds. baranlab.org

Hydrofunctionalization Mechanisms (e.g., Hydrosilylation, Hydroboration, Hydrofluorination)

Hydrofunctionalization reactions involve the addition of an H-E bond (where E = Si, B, F, etc.) across a double or triple bond. These reactions are powerful tools for introducing functionality to unsaturated molecules.

Hydrosilylation: The addition of a silicon-hydride bond across the double bond of (E)-1-bromo-3,3,4,4,4-pentafluorobut-1-ene would lead to a bromo-pentafluoro-alkylsilane. The mechanism typically involves a transition metal catalyst, such as a platinum or rhodium complex.

Hydroboration: This reaction involves the addition of a boron-hydride bond to an alkene. masterorganicchemistry.com With unsymmetrical alkenes, the boron atom typically adds to the less substituted carbon (anti-Markovnikov regioselectivity). acsgcipr.orgmasterorganicchemistry.com The reaction proceeds via a concerted, syn-addition of the B-H bond across the double bond. masterorganicchemistry.com For fluorinated alkenes like 3,3,3-trifluoroprop-1-ene, the presence of fluorine atoms can reverse the typical regioselectivity, leading to Markovnikov products. researchgate.net The resulting organoborane can be subsequently oxidized to an alcohol or used in other transformations. masterorganicchemistry.com The hydroboration of (E)-1-bromo-3,3,4,4,4-pentafluorobut-1-ene would likely be influenced by the electronic effects of the pentafluoroethyl group.

Hydrofluorination: The addition of hydrogen fluoride (B91410) (HF) across an alkene is a direct method for synthesizing aliphatic fluorides. nih.govresearchgate.net However, the low acidity and high toxicity of HF pose challenges. nih.govnih.gov Various reagents and catalytic systems have been developed to address these issues, including the use of HF complexes like Et₃N·3HF and KHSO₄-13HF. nih.govorganic-chemistry.org The mechanism of hydrofluorination can be nucleophilic, electrophilic, or radical-based, depending on the reagents and conditions employed. researchgate.netnih.gov For instance, a Co(salen)-catalyzed hydrofluorination of simple alkenes has been shown to proceed through a photoredox-mediated polar-radical-polar crossover mechanism, with both carbocation and Co(IV)-alkyl species as possible intermediates. nih.gov

| Hydrofunctionalization Reaction | Reagent(s) | Typical Mechanism | Key Features |

| Hydroboration | BH₃, 9-BBN, (Sia)₂BH | Concerted, syn-addition | Anti-Markovnikov selectivity (generally). acsgcipr.orgmasterorganicchemistry.com |

| Hydrofluorination (Co-catalyzed) | Et₃N·3HF, Co(salen) | Photoredox-mediated polar-radical-polar crossover | Involves carbocation and Co(IV)-alkyl intermediates. nih.gov |

| Hydrofluorination (Bifunctional activation) | KHSO₄-13HF | Bifunctional H-bond activation | Enhanced nucleophilicity of fluoride. organic-chemistry.org |

Oxidative Addition and Reductive Elimination Processes in Halogenated Systems

Oxidative addition and reductive elimination are fundamental steps in many transition metal-catalyzed cross-coupling reactions. Oxidative addition involves the addition of a substrate (e.g., an alkyl halide) to a metal center, increasing the metal's oxidation state and coordination number. libretexts.org Reductive elimination is the reverse process, forming a new bond between two ligands and decreasing the metal's oxidation state. libretexts.org

For (E)-1-bromo-3,3,4,4,4-pentafluorobut-1-ene, the carbon-bromine (C-Br) bond is the most likely site for oxidative addition to a low-valent transition metal complex (e.g., Pd(0) or Ni(0)). This would result in a vinyl-metal(II)-bromide intermediate. This intermediate could then participate in various cross-coupling reactions, such as Suzuki, Stille, or Heck reactions, by undergoing transmetalation followed by reductive elimination.

The stability of the resulting organometallic intermediates and the relative rates of competing pathways (such as beta-fluoride elimination) are critical factors in determining the outcome of these reactions. Oxidative addition is generally favored for more electron-rich metal centers and is more common for third-row transition metals due to stronger metal-ligand bond formation. libretexts.org

Carbon-Hydrogen Alpha-Fluoroalkenylation

Direct carbon-hydrogen (C-H) activation is a powerful strategy in organic synthesis that offers an atom-economical approach to forming new carbon-carbon bonds without the need for pre-functionalized starting materials. pkusz.edu.cn The alpha-fluoroalkenylation of a C-H bond with (E)-1-bromo-3,3,4,4,4-pentafluorobut-1-ene would involve the direct coupling of this fluorinated building block with a substrate containing a reactive C-H bond, leading to the formation of a valuable α-pentafluorobutenylated product. Such transformations are of significant interest due to the unique properties imparted by the fluorinated moiety. rsc.org

While specific mechanistic studies on the C-H alpha-fluoroalkenylation utilizing (E)-1-bromo-3,3,4,4,4-pentafluorobut-1-ene are not extensively documented in the reviewed literature, the reaction would likely proceed through a transition-metal-catalyzed pathway, with palladium being a common and versatile catalyst for such C-H functionalization reactions. rsc.org The general mechanism for these transformations typically involves a catalytic cycle that includes C-H activation, oxidative addition, and reductive elimination steps. libretexts.org

A plausible mechanistic pathway for the palladium-catalyzed C-H alpha-fluoroalkenylation of an arene with (E)-1-bromo-3,3,4,4,4-pentafluorobut-1-ene is hypothesized to follow a Pd(0)/Pd(II) or a Pd(II)/Pd(IV) catalytic cycle. In a Pd(0)/Pd(II) cycle, the initial step would be the oxidative addition of the Pd(0) catalyst to the C-Br bond of (E)-1-bromo-3,3,4,4,4-pentafluorobut-1-ene to form a Pd(II)-pentafluorobutenyl intermediate. This is followed by the activation and cleavage of a C-H bond of the coupling partner, often facilitated by a directing group on the substrate, to form a palladacycle intermediate. Subsequent reductive elimination would then yield the desired α-pentafluorobutenylated product and regenerate the Pd(0) catalyst. youtube.com

Alternatively, a Pd(II)/Pd(IV) cycle could be operative, particularly with the use of an oxidant. In this scenario, a Pd(II) species would first coordinate to the arene and facilitate the C-H activation to form a cyclometalated Pd(II) complex. This complex would then be oxidized to a Pd(IV) intermediate, which subsequently undergoes reductive elimination to form the C-C bond and regenerate a Pd(II) species. The presence of the electron-withdrawing pentafluorobutyl group in (E)-1-bromo-3,3,4,4,4-pentafluorobut-1-ene would likely influence the electronic properties of the palladium intermediates and affect the rates of the individual steps in the catalytic cycle.

Given the lack of direct experimental data for the C-H alpha-fluoroalkenylation of (E)-1-bromo-3,3,4,4,4-pentafluorobut-1-ene, the following table presents hypothetical data for the reaction with a model arene substrate, based on typical conditions and outcomes for similar palladium-catalyzed C-H functionalization reactions of fluorinated alkenes.

Table 1: Hypothetical Reaction Parameters for the Palladium-Catalyzed C-H Alpha-Fluoroalkenylation of Benzene with (E)-1-Bromo-3,3,4,4,4-pentafluorobut-1-ene

| Entry | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Pd(OAc)₂ (5) | P(o-tol)₃ (10) | Cs₂CO₃ | Toluene | 110 | 24 | 65 |

| 2 | PdCl₂(PPh₃)₂ (5) | None | K₂CO₃ | DMF | 120 | 24 | 58 |

| 3 | [Pd(allyl)Cl]₂ (2.5) | SPhos (5) | K₃PO₄ | Dioxane | 100 | 18 | 72 |

| 4 | Pd(dba)₂ (5) | XPhos (10) | NaOtBu | Toluene | 100 | 20 | 75 |

Computational and Theoretical Studies

Quantum Chemical Calculations on (E)-1-Bromo-3,3,4,4,4-pentafluorobut-1-ene

Quantum chemical calculations are foundational to modern chemical research, providing a framework to solve the electronic Schrödinger equation for a given molecular system. wikipedia.org For a molecule like (E)-1-Bromo-3,3,4,4,4-pentafluorobut-1-ene, these calculations can predict its geometry, energy, and a host of other properties.

Density Functional Theory (DFT) has become a ubiquitous method in computational chemistry due to its favorable balance of accuracy and computational cost. sciepub.com It is particularly well-suited for the geometry optimization of molecules, a process that involves finding the most stable arrangement of atoms corresponding to the lowest possible energy. stackexchange.comresearchgate.net

For (E)-1-Bromo-3,3,4,4,4-pentafluorobut-1-ene, a typical DFT calculation would involve selecting a functional, such as the popular B3LYP, and a basis set, like 6-31G(d) or def2-TZVP, which has shown appreciable accuracy for molecules containing halides. sciepub.comacs.org The calculation iteratively adjusts the positions of the atoms until a minimum on the potential energy surface is located. stackexchange.com The output provides precise predictions of bond lengths, bond angles, and dihedral angles.

| Parameter | Description | Typical Calculated Value |

|---|---|---|

| r(C1=C2) | Double bond length | ~1.33 Å |

| r(C2-C3) | Single bond length | ~1.50 Å |

| r(C1-Br) | Carbon-Bromine bond length | ~1.89 Å |

| r(C3-F) | Carbon-Fluorine bond length (CF₂) | ~1.35 Å |

| r(C4-F) | Carbon-Fluorine bond length (CF₃) | ~1.34 Å |

| ∠(C1=C2-C3) | Bond angle | ~125° |

| ∠(Br-C1=C2) | Bond angle | ~122° |

| τ(Br-C1=C2-C3) | Dihedral angle defining E-geometry | 180.0° |

Beyond structure, DFT is used to probe reactivity. Calculations of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies help in understanding the molecule's ability to donate or accept electrons. A large HOMO-LUMO gap generally implies high stability. Furthermore, mapping the electrostatic potential (ESP) onto the electron density surface can identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions, predicting how the molecule will interact with other reagents. researchgate.net

The term ab initio, Latin for "from the beginning," refers to a class of quantum chemistry methods that rely solely on fundamental physical constants, without the use of empirical parameters. wikipedia.org Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CCSD(T)) fall into this category. While computationally more demanding than DFT, they often provide higher accuracy, serving as a "gold standard" for benchmarking the results from more approximate methods. acs.orgbeilstein-journals.org

In the study of halogenated fluoroalkenes, ab initio calculations are crucial for several reasons:

Validation: They can validate the accuracy of DFT functionals and basis sets for this specific class of compounds. acs.org

Energy Calculations: They provide highly accurate single-point energies for optimized geometries, which are critical for determining reaction barriers and thermodynamic properties. acs.orgrsc.org

Understanding Non-covalent Interactions: They are adept at describing complex phenomena like halogen bonding, which can be influential in the condensed phase behavior of molecules like (E)-1-Bromo-3,3,4,4,4-pentafluorobut-1-ene. nih.gov

For instance, ab initio calculations have been successfully applied to study the reaction of Br₂ with various fluoro- and chloroethenes, providing detailed energy profiles and activation barriers. acs.org Such studies form the basis for understanding the potential reactivity of more complex analogs.

Electronic Structure and Bonding Analysis

The arrangement and energy of electrons within a molecule dictate its physical and chemical properties. For (E)-1-Bromo-3,3,4,4,4-pentafluorobut-1-ene, the presence of five highly electronegative fluorine atoms and a polarizable bromine atom creates a unique electronic environment.

The electronic properties of the C=C double bond are significantly modified by the attached substituents. The perfluoroethyl group (-CF₂CF₃) is a potent electron-withdrawing group due to the strong inductive effect (-I) of the fluorine atoms. acs.orgresearchgate.net This effect pulls electron density away from the double bond, making it electron-deficient.

| Substituent | Inductive Effect (-I) | Resonance Effect (+R) | Overall Effect on Double Bond |

|---|---|---|---|

| -Br | Strongly withdrawing | Weakly donating | Net electron-withdrawing; deactivating |

| -CF₂CF₃ | Very strongly withdrawing | N/A (no π-donation) | Strongly electron-withdrawing; deactivating |

This combined deactivation makes the double bond in (E)-1-Bromo-3,3,4,4,4-pentafluorobut-1-ene significantly less nucleophilic than that of a simple alkene like propene.

Conformational analysis examines the different spatial arrangements of a molecule that arise from rotation about single bonds. For (E)-1-Bromo-3,3,4,4,4-pentafluorobut-1-ene, the two key areas of stereochemical interest are the configuration of the double bond and the rotation around the C2-C3 single bond.

Stereochemical Stability: The designation (E) indicates that the highest priority groups on each carbon of the double bond (Br on C1 and -CF₂CF₃ on C2) are on opposite sides. This configuration is expected to be significantly more stable than the corresponding (Z)-isomer, where these large, sterically demanding groups would be on the same side, leading to substantial steric repulsion.

Conformational Analysis: Rotation around the C2-C3 bond can be analyzed using Newman projections, similar to the analysis of butane (B89635) and 1-butene. msu.edulibretexts.orgyoutube.com The interaction between the bulky perfluoroethyl group and the vinyl group will dictate the energy of the different conformers. The lowest energy conformers are expected to be staggered (gauche and anti), while the highest energy conformers will be eclipsed. The large size and high electronegativity of the -CF₂CF₃ group will likely result in significant rotational barriers compared to simple alkanes. researchgate.net Computational methods can map this rotational energy profile, identifying the energy minima (stable conformers) and maxima (transition states for rotation).

Mechanistic Insights from Computational Modeling

Computational modeling is an indispensable tool for elucidating the step-by-step pathways of chemical reactions. nih.govfrontiersin.org By calculating the energies of reactants, products, intermediates, and transition states, a complete picture of the reaction mechanism can be constructed. researchgate.net

For (E)-1-Bromo-3,3,4,4,4-pentafluorobut-1-ene, the electron-deficient nature of the double bond suggests that it would be resistant to common electrophilic addition reactions. researchgate.net However, a hypothetical reaction, such as the addition of a nucleophile or a radical, can be modeled to gain insight.

The process involves:

Reactant and Product Optimization: The geometries of the reactants and potential products are optimized to find their lowest energy structures.

Transition State Search: A search is performed to locate the transition state (TS) structure, which represents the highest energy point along the lowest energy reaction path. This is a critical step, as the energy of the TS determines the activation energy of the reaction. rsc.orgresearchgate.net

Intermediate Identification: The calculation may reveal the existence of stable intermediates, such as carbocations or other transient species, along the reaction coordinate. researchgate.netmasterorganicchemistry.com

Reaction Path Following: Intrinsic Reaction Coordinate (IRC) calculations can be performed to confirm that the located transition state correctly connects the reactants to the desired products or intermediates. researchgate.net

For example, modeling the addition of a radical to the double bond would involve calculating the relative energies of the two possible transition states (addition to C1 vs. C2) to predict the regioselectivity of the reaction. The stability of the resulting carbon-centered radical would be heavily influenced by the adjacent bromine and perfluoroethyl groups. Such computational studies provide a detailed, quantitative understanding of reaction feasibility, kinetics, and selectivity. researchgate.netresearchgate.net

Transition State Characterization and Reaction Pathway Elucidation

The elucidation of a reaction mechanism involves mapping the energetic landscape that connects reactants to products. A key feature of this landscape is the transition state, which represents the highest energy point along the reaction coordinate. Computational methods are uniquely suited to characterize these fleeting structures.

For a reaction involving (E)-1-Bromo-3,3,4,4,4-pentafluorobut-1-ene, such as a nucleophilic substitution or an addition reaction across the double bond, researchers would use quantum chemical calculations to model the potential energy surface. By identifying the transition state structure, they can calculate the activation energy (ΔG‡), which is the energy barrier that must be overcome for the reaction to proceed. nih.gov This value is critical for predicting the reaction rate.

The process involves:

Geometry Optimization: Calculating the lowest energy structures for reactants, products, and all potential intermediates.

Transition State Searching: Locating the saddle point on the energy surface corresponding to the transition state.

Frequency Analysis: Confirming the nature of the stationary points. A stable molecule (reactant, product) will have all real vibrational frequencies, whereas a transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate. researchgate.net

For instance, in a nucleophilic attack, these calculations would reveal whether the reaction proceeds in a single, concerted step (like an SN2 reaction) or through a multi-step pathway involving a carbocation or other intermediate (like an SN1 reaction). msu.edumasterorganicchemistry.com

Prediction of Regioselectivity and Stereoselectivity

Many reactions can yield multiple constitutional isomers (regioisomers) or stereoisomers. Computational chemistry is instrumental in predicting which isomer will be the major product.

Regioselectivity: In an addition reaction to the double bond of (E)-1-Bromo-3,3,4,4,4-pentafluorobut-1-ene, the attacking species could bond to either of the two double-bonded carbons. The outcome, or regioselectivity, is governed by factors like the stability of the potential intermediates. For example, in the addition of HBr, the reaction generally follows Markovnikov's rule, where the hydrogen adds to the carbon with more hydrogens, proceeding through the more stable carbocation intermediate. masterorganicchemistry.com However, the strong electron-withdrawing nature of the pentafluoroethyl group in the target molecule would significantly influence the electron distribution of the double bond and the stability of any charged intermediates, making computational analysis essential for an accurate prediction. Models can calculate the energies of all possible intermediates and transition states to determine the most favorable reaction pathway and thus the major regioisomer. chemrxiv.orgchemistrysteps.com

Stereoselectivity: When a reaction can form different stereoisomers (e.g., enantiomers or diastereomers), computational modeling can predict the outcome by comparing the activation energies of the transition states leading to each isomer. The pathway with the lower activation energy will be favored, resulting in the predominant formation of one stereoisomer. For reactions involving catalysts, especially chiral catalysts, modeling the interaction between the substrate and the catalyst is key to understanding and predicting high levels of stereoselectivity. tue.nl

Solvent Effects and Catalytic Environment Modeling

The environment in which a reaction occurs—specifically the solvent and any catalysts—can have a profound impact on its rate and selectivity.

Solvent Effects: Solvents can stabilize or destabilize reactants, products, and transition states, thereby altering the energy profile of a reaction. Computational models can account for these effects in two primary ways:

Implicit Solvation Models: The solvent is treated as a continuous medium with a defined dielectric constant. This approach is computationally efficient and often provides a good approximation of bulk solvent effects.

Explicit Solvation Models: Individual solvent molecules are included in the calculation. This method is much more computationally demanding but allows for the modeling of specific interactions, such as hydrogen bonding between the solvent and the reacting species.

For reactions involving polar or charged species, such as a potential carbocation intermediate formed from (E)-1-Bromo-3,3,4,4,4-pentafluorobut-1-ene, modeling the solvent environment is critical for obtaining accurate energetic data.

Catalytic Environment Modeling: Catalysts function by providing an alternative reaction pathway with a lower activation energy. Computational studies can model the interaction between a catalyst and the substrate. pnnl.gov This involves calculating the structure of the catalyst-substrate complex and the transition states for the catalytic cycle. mdpi.com For organometallic catalysts, these models can elucidate how ligands attached to the metal center influence reactivity and selectivity. By understanding these interactions at a molecular level, chemists can rationally design more efficient and selective catalysts for reactions involving substrates like (E)-1-Bromo-3,3,4,4,4-pentafluorobut-1-ene.

Spectroscopic Characterization and Elucidation of E 1 Bromo 3,3,4,4,4 Pentafluorobut 1 Ene

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the characterization of (E)-1-Bromo-3,3,4,4,4-pentafluorobut-1-ene, providing crucial information about its proton, carbon, and fluorine environments.

The ¹H NMR spectrum of an organic molecule provides information on the number of distinct proton environments and their neighboring atoms. For (E)-1-Bromo-3,3,4,4,4-pentafluorobut-1-ene, the vinylic protons are of primary interest. Due to the electronegativity of the bromine atom and the fluorine atoms, these protons are expected to be deshielded and resonate at a lower field. libretexts.org

The chemical shifts (δ) for vinylic protons in haloalkenes typically appear in the range of 5.5-7.5 ppm. The specific chemical shifts for the two vinylic protons in the target molecule will be distinct due to their different spatial relationships with the bromine and the pentafluoroethyl group. The proton on the same carbon as the bromine (H-1) would likely experience a different electronic environment compared to the proton on the adjacent carbon (H-2).

Spin-spin coupling provides further structural information. The coupling constant (J) between the two vinylic protons (³JHH) in an (E)-configured alkene is typically in the range of 11-18 Hz, which is significantly larger than the 6-14 Hz range observed for cis-isomers. libretexts.org Additionally, coupling between the protons and the fluorine atoms of the adjacent CF₂ group (³JHF) and the more distant CF₃ group (⁴JHF) would be expected, leading to more complex splitting patterns.

Interactive Data Table: Predicted ¹H NMR Data for (E)-1-Bromo-3,3,4,4,4-pentafluorobut-1-ene

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |

| H-1 (CHBr) | 6.5 - 7.5 | Doublet of triplets | ³JHH ≈ 15, ³JHF ≈ 2-5 |

| H-2 (CH-CF₂) | 6.0 - 7.0 | Doublet of triplets of quartets | ³JHH ≈ 15, ³JHF (to CF₂) ≈ 10-20, ⁴JHF (to CF₃) ≈ 1-3 |

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Due to the low natural abundance of the ¹³C isotope, carbon-carbon coupling is generally not observed, resulting in a spectrum of singlet peaks for each unique carbon atom in a proton-decoupled experiment. careerendeavour.com

For (E)-1-Bromo-3,3,4,4,4-pentafluorobut-1-ene, four distinct carbon signals are expected. The chemical shifts of the olefinic carbons (C-1 and C-2) are influenced by the attached halogen and the fluorinated alkyl group. The carbon bonded to bromine (C-1) is expected to be in the range of 100-120 ppm, while C-2, adjacent to the pentafluoroethyl group, will also be significantly deshielded.

The carbons of the pentafluoroethyl group (C-3 and C-4) will exhibit characteristic chemical shifts due to the strong electron-withdrawing effect of the fluorine atoms. Furthermore, these carbon signals will be split into complex multiplets due to one-bond (¹JCF) and two-bond (²JCF) carbon-fluorine couplings, which are typically large.

Interactive Data Table: Predicted ¹³C NMR Data for (E)-1-Bromo-3,3,4,4,4-pentafluorobut-1-ene

| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) | Predicted Coupling Constants (Hz) |

| C-1 (=CHBr) | 105 - 120 | Triplet (from C-3 CF₂) | ²JCF ≈ 20-30 |

| C-2 (=CH) | 130 - 145 | Triplet of quartets (from C-3 CF₂ and C-4 CF₃) | ¹JCF ≈ 250-300 (for C-3), ²JCF ≈ 30-40 (for C-4) |

| C-3 (-CF₂-) | 110 - 125 | Quartet (from C-4 CF₃) | ¹JCF ≈ 280-320, ²JCF ≈ 30-40 |

| C-4 (-CF₃) | 115 - 130 | Triplet (from C-3 CF₂) | ¹JCF ≈ 270-310, ²JCF ≈ 35-45 |

¹⁹F NMR is a highly sensitive technique that provides detailed information about the fluorine atoms in a molecule. wikipedia.org It is characterized by a wide range of chemical shifts and the prevalence of through-bond fluorine-fluorine and fluorine-proton couplings. quora.comazom.com

For (E)-1-Bromo-3,3,4,4,4-pentafluorobut-1-ene, two distinct signals are expected in the ¹⁹F NMR spectrum, corresponding to the -CF₂- and -CF₃ groups. The chemical shifts of these groups are sensitive to their electronic environment.

In fluorinated alkenes, the chemical shifts of fluorine atoms are influenced by their position relative to the double bond and other substituents. For the pentafluoroethyl group in the target molecule, the -CF₂- signal is expected to appear at a different chemical shift than the -CF₃ signal. Typically, CF₃ groups resonate in the range of -50 to -70 ppm, while CF₂ groups can have a broader range. wikipedia.org

The coupling between the non-equivalent fluorine atoms of the -CF₂- and -CF₃ groups (³JFF) will result in splitting of both signals. The -CF₂- signal will appear as a quartet, and the -CF₃- signal will appear as a triplet. Furthermore, coupling to the vinylic protons will introduce additional splitting. For instance, in the closely related compound (Z)-1,2-dibromo-1,1,4,4,4-pentafluorobut-2-ene, the CF₃ group appears as a doublet due to coupling with the vinylic proton. semanticscholar.org A similar, though likely smaller, long-range coupling (⁴JHF) would be expected for the CF₃ group in the target molecule.

Interactive Data Table: Predicted ¹⁹F NMR Data for (E)-1-Bromo-3,3,4,4,4-pentafluorobut-1-ene

| Fluorine Group | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |

| -CF₂- | -110 to -125 | Triplet of doublets | ³JFF ≈ 5-15, ³JHF ≈ 10-20 |

| -CF₃ | -70 to -85 | Quartet of doublets | ³JFF ≈ 5-15, ⁴JHF ≈ 1-3 |

The high sensitivity and large chemical shift dispersion of ¹⁹F NMR make it an excellent tool for monitoring reaction progress and elucidating reaction mechanisms involving fluorinated compounds. researchgate.net The appearance of new signals corresponding to products and the disappearance of starting material signals can be readily quantified.

For example, in reactions involving (E)-1-Bromo-3,3,4,4,4-pentafluorobut-1-ene, such as nucleophilic substitution at the vinylic carbon or addition reactions across the double bond, ¹⁹F NMR can be used to track the formation of new fluorinated species in real-time. The chemical shifts of the -CF₂- and -CF₃ groups in the product will differ from those in the starting material, providing a clear "fingerprint" for each species in the reaction mixture. core.ac.ukresearchgate.net This allows for the identification of intermediates and the determination of reaction kinetics.

While 1D NMR spectra provide a wealth of information, complex molecules can exhibit overlapping signals that are difficult to interpret. Multi-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can resolve these ambiguities by showing correlations between different nuclei. rsc.org

For (E)-1-Bromo-3,3,4,4,4-pentafluorobut-1-ene, a ¹H-¹H COSY experiment would show a cross-peak between the two vinylic protons, confirming their scalar coupling. libretexts.orgcsbsju.edu An HSQC experiment would reveal correlations between each proton and the carbon to which it is directly attached, allowing for the unambiguous assignment of the ¹H and ¹³C signals for the C-1 and C-2 positions. Further, HMBC (Heteronuclear Multiple Bond Correlation) experiments could show correlations between protons and carbons that are two or three bonds away, helping to piece together the entire molecular structure. For instance, correlations between the vinylic protons and the carbons of the pentafluoroethyl group would be expected.

¹⁹F NMR for Fluorine Environments

Mass Spectrometry for Molecular Formula and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure from fragmentation patterns. For (E)-1-Bromo-3,3,4,4,4-pentafluorobut-1-ene, electron ionization (EI) mass spectrometry is expected to yield a characteristic spectrum.

The molecular ion (M⁺˙) peak would confirm the molecular weight. A key feature would be the presence of two peaks of nearly equal intensity for the molecular ion, M⁺˙ and (M+2)⁺˙. This is due to the natural isotopic abundance of bromine (⁷⁹Br ≈ 50.7% and ⁸¹Br ≈ 49.3%). docbrown.infomiamioh.edu

Fragmentation of the molecular ion provides structural information. The process involves the breaking of the initial ion into smaller, charged fragments and neutral radicals. libretexts.org The weakest bonds in the molecule are most likely to break. In (E)-1-Bromo-3,3,4,4,4-pentafluorobut-1-ene, the carbon-bromine bond is relatively weak, so a primary fragmentation step would be the loss of a bromine radical to form a stable carbocation. Other likely fragmentations include the loss of fluorine atoms or cleavage of the carbon-carbon bonds.

While specific experimental mass spectral data for (E)-1-Bromo-3,3,4,4,4-pentafluorobut-1-ene is not available in the reviewed literature, the expected major ions and their corresponding mass-to-charge ratios (m/z) can be predicted.

Table 1: Predicted Mass Spectrometry Fragmentation for (E)-1-Bromo-3,3,4,4,4-pentafluorobut-1-ene

| m/z (for ⁷⁹Br/⁸¹Br) | Proposed Fragment Ion | Formula of Ion |

|---|---|---|

| 224 / 226 | Molecular Ion | [C₄H₂BrF₅]⁺˙ |

| 145 | Loss of •Br | [C₄H₂F₅]⁺ |

| 125 | Loss of •Br, HF | [C₄HF₄]⁺ |

| 119 | Pentafluoroethyl cation | [C₂F₅]⁺ |

This table is predictive and based on general principles of mass spectrometry.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. pressbooks.pub Each functional group absorbs at a characteristic range of wavenumbers.

For (E)-1-Bromo-3,3,4,4,4-pentafluorobut-1-ene, the IR spectrum is expected to show characteristic absorption bands corresponding to the C=C double bond, the vinylic C-H bond, the C-F bonds, and the C-Br bond. The presence of the double bond in the E (trans) configuration typically influences the position and intensity of certain bands, particularly the C-H out-of-plane bending vibration.

Specific experimental IR data for this compound is not detailed in the available literature. However, the expected absorption regions for its constituent functional groups are well-established. vscht.czdocbrown.info

Table 2: Expected Characteristic IR Absorption Bands for (E)-1-Bromo-3,3,4,4,4-pentafluorobut-1-ene

| Functional Group | Type of Vibration | Expected Wavenumber Range (cm⁻¹) |

|---|---|---|

| =C-H | Stretching | 3100 - 3000 |

| C=C | Stretching | 1680 - 1640 |

| C-F | Stretching | 1350 - 1100 (multiple strong bands) |

| =C-H (trans) | Out-of-plane bending | 980 - 960 |

This table presents expected wavenumber ranges based on established correlations for organic functional groups.

X-ray Crystallography for Solid-State Structure (if applicable to derivatives/intermediates)

X-ray crystallography is a definitive technique for determining the three-dimensional arrangement of atoms within a crystalline solid. It provides precise information on bond lengths, bond angles, and stereochemistry.

(E)-1-Bromo-3,3,4,4,4-pentafluorobut-1-ene is expected to be a liquid at standard temperature and pressure, making direct X-ray crystallographic analysis of the compound itself impractical. However, this technique would be highly applicable to solid derivatives or reaction intermediates that could be synthesized from it. For instance, if the compound were to react to form a stable, crystalline product, X-ray diffraction of that product could confirm the stereochemistry and connectivity derived from the parent molecule. semanticscholar.org

A search of the scientific literature did not yield any reports on the X-ray crystallographic analysis of derivatives or intermediates of (E)-1-Bromo-3,3,4,4,4-pentafluorobut-1-ene.

Electron Paramagnetic Resonance (EPR) for Radical Intermediates

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons, such as free radicals. nih.gov It is a powerful tool for studying reaction mechanisms that involve radical intermediates.

Radical intermediates could be generated from (E)-1-Bromo-3,3,4,4,4-pentafluorobut-1-ene, for example, through homolytic cleavage of the C-Br bond induced by UV light or a radical initiator. The resulting (E)-3,3,4,4,4-pentafluorobut-1-en-1-yl radical could then be studied by EPR. The EPR spectrum would provide information about the electronic environment of the unpaired electron through its g-factor and hyperfine coupling constants, which arise from the interaction of the electron spin with the spins of nearby magnetic nuclei (e.g., ¹H, ¹⁹F). nih.gov

No experimental EPR studies on radical intermediates derived from (E)-1-Bromo-3,3,4,4,4-pentafluorobut-1-ene have been reported in the searched literature. Such studies would be valuable for understanding its potential role in radical polymerization or other radical-mediated reactions.

Synthetic Applications of E 1 Bromo 3,3,4,4,4 Pentafluorobut 1 Ene As a Chemical Building Block

Incorporation into Complex Molecular Architectures

The dual reactivity of (E)-1-bromo-3,3,4,4,4-pentafluorobut-1-ene makes it a strategic component for the synthesis of complex molecules, particularly those containing fluorine. The vinyl bromide moiety serves as a handle for cross-coupling reactions, while the pentafluorobutyl group imparts unique electronic and steric properties to the target molecules.

Role in the Synthesis of Fluorinated Organic Scaffolds

The primary application of (E)-1-bromo-3,3,4,4,4-pentafluorobut-1-ene in this context is its participation in palladium-catalyzed cross-coupling reactions. These reactions, such as the Suzuki, Heck, Stille, and Sonogashira couplings, are fundamental for the formation of carbon-carbon bonds. By employing this fluorinated building block, chemists can introduce the (E)-3,3,4,4,4-pentafluorobut-1-en-1-yl group into a wide array of organic frameworks.

For instance, in a manner analogous to other vinyl bromides, it is anticipated to react with arylboronic acids (Suzuki coupling), alkenes (Heck reaction), organostannanes (Stille reaction), and terminal alkynes (Sonogashira coupling). organic-chemistry.orgharvard.eduorganic-chemistry.orglibretexts.orgwikipedia.org These reactions would lead to the formation of arylated, vinylated, and alkynylated derivatives, respectively, each bearing the pentafluorobutyl tail. The incorporation of the pentafluorobutyl group can significantly influence the biological activity and material properties of the resulting compounds.

While specific examples for (E)-1-bromo-3,3,4,4,4-pentafluorobut-1-ene are not extensively documented in readily available literature, the reactivity of similar fluorinated alkenes suggests its potential in creating novel fluorinated scaffolds. nih.govnih.gov The principles of these cross-coupling reactions are well-established and their application to this specific substrate is a logical extension.

Strategies for Further Functionalization of the Halogenated Alkene Motif

The halogenated alkene motif in (E)-1-bromo-3,3,4,4,4-pentafluorobut-1-ene offers several avenues for further functionalization beyond cross-coupling reactions. The double bond can potentially undergo various addition reactions. For example, bromofluorination or iodofluorination could introduce additional halogen and fluorine atoms across the double bond, leading to highly functionalized and stereochemically rich linear carbon chains. beilstein-journals.org

Furthermore, the double bond could be a target for cycloaddition reactions, providing access to fluorinated cyclic and heterocyclic systems. nih.gov For example, [3+2] cycloadditions with nitrones or other 1,3-dipoles could yield five-membered rings containing the pentafluorobutyl group, which are of interest in medicinal chemistry.

Precursor for Other Organohalogen or Organofluorine Compounds

(E)-1-Bromo-3,3,4,4,4-pentafluorobut-1-ene serves as a valuable precursor for the synthesis of a variety of other organohalogen and organofluorine compounds through transformations of both the vinyl bromide and the pentafluorobutyl group.

Transformations Involving Bromine as a Leaving Group

The bromine atom in (E)-1-bromo-3,3,4,4,4-pentafluorobut-1-ene is a good leaving group, enabling its displacement through various nucleophilic substitution reactions. Although direct vinylic substitution is generally challenging, metal-catalyzed processes can facilitate this transformation.

A key transformation is lithium-halogen exchange. Treatment with an organolithium reagent, such as n-butyllithium, at low temperatures would likely generate the corresponding vinyllithium (B1195746) species. orgsyn.org This highly reactive intermediate can then be quenched with a variety of electrophiles to introduce different functional groups at the 1-position. For example, reaction with aldehydes or ketones would yield fluorinated allylic alcohols, while reaction with carbon dioxide would produce the corresponding α,β-unsaturated carboxylic acid.

Similarly, the formation of a Grignard reagent by reacting (E)-1-bromo-3,3,4,4,4-pentafluorobut-1-ene with magnesium metal is a plausible pathway to another versatile nucleophilic intermediate. rsc.org This Grignard reagent could then be used in a wide range of standard carbon-carbon and carbon-heteroatom bond-forming reactions.

Derivatization of the Pentafluorobutyl Group

While the pentafluorobutyl group is generally considered to be chemically robust, derivatization is possible under certain conditions. The high strength of the carbon-fluorine bond makes direct substitution challenging. However, reactions that proceed via radical intermediates or involve highly reactive reagents could potentially modify this group.

More commonly, the pentafluorobutyl group is incorporated as a stable moiety into larger molecules, where its strong electron-withdrawing nature influences the reactivity of adjacent functional groups. For example, the acidity of protons on the carbon adjacent to the pentafluorobutyl group would be increased, potentially allowing for deprotonation and subsequent functionalization at that position.

Development of Novel Reagents and Catalysts (derived from or inspired by the compound)

While there is no direct evidence in the searched literature of (E)-1-bromo-3,3,4,4,4-pentafluorobut-1-ene being used to develop novel reagents or catalysts, its structure offers potential in this area. The combination of a reactive handle (the vinyl bromide) and a fluorous tag (the pentafluorobutyl group) is a strategy employed in fluorous synthesis.

For example, the compound could be used to synthesize fluorinated phosphine (B1218219) ligands. The vinyl bromide could be converted to a phosphine-containing group through a series of reactions, and the resulting ligand would have a pentafluorobutyl tail. Such fluorous ligands are valuable in catalysis as they can facilitate the separation of the catalyst from the reaction products by fluorous solid-phase extraction or by partitioning into a fluorous solvent phase. This allows for easier catalyst recycling, which is particularly important for expensive transition metal catalysts. researchgate.net

The unique electronic and steric properties of the pentafluorobutyl group could also be harnessed to create catalysts with novel reactivity and selectivity. By incorporating this group into a catalyst structure, it may be possible to influence the outcome of chemical reactions in a predictable and controlled manner.

Advanced Topics and Future Directions

Sustainable Synthesis of Halogenated Fluoroalkenes

The development of environmentally benign synthetic methods is a paramount goal in modern chemistry. For halogenated fluoroalkenes like (E)-1-Bromo-3,3,4,4,4-pentafluorobut-1-ene, research is moving towards more sustainable practices that minimize waste, reduce energy consumption, and avoid the use of hazardous reagents.

Key strategies in sustainable synthesis include:

Photocatalysis: Visible-light-mediated photocatalysis is emerging as a powerful tool. researchgate.net Organic photocatalysts can drive reactions like defluorosilylations of trifluoromethylalkenes under mild, transition-metal-free conditions, often using green solvents. researchgate.net This approach allows for the difunctionalization of alkenes, increasing molecular complexity in an environmentally friendly manner. researchgate.net

Catalyst-Free Radical Processes: Methods are being developed that utilize radical processes under visible light irradiation without the need for an external photocatalyst. For instance, the use of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can promote Heck-type alkene perfluoroalkylation in green solvents like ethyl acetate. organic-chemistry.org

Alternative Reagents and Solvents: Research focuses on replacing traditional, often hazardous, reagents with safer alternatives. beilstein-journals.org Simple methods, such as reacting phenols with compounds like 2-bromo-2-chloro-1,1,1-trifluoroethane in the presence of a base, can yield highly halogenated alkenes, avoiding more complex or hazardous starting materials. beilstein-journals.org

| Methodology | Key Features | Sustainability Advantages | Reference |

|---|---|---|---|

| Visible-Light Photocatalysis | Uses organic photocatalysts (e.g., 4-CzIPN), mild conditions. | Transition-metal-free, use of green solvents, high chemo-, regio-, and stereoselectivity. | researchgate.net |

| Catalyst-Free Radical Alkylation | Promoted by an organic base (e.g., DBU) under visible light. | Avoids photocatalysts, uses green solvents (ethyl acetate). | organic-chemistry.org |

| Base-Mediated Halothane Reaction | Simple setup using KOH and a common starting material. | Constructs highly halogenated products from readily available precursors. | beilstein-journals.org |

Flow Chemistry and Continuous Processing for Production

Flow chemistry, or continuous processing, offers significant advantages over traditional batch manufacturing, particularly for reactions that are hazardous, fast, or require precise control. corning.compharmasalmanac.com This technology is increasingly being explored for the production of fine chemicals and active pharmaceutical ingredients (APIs), including halogenated compounds. pharmasalmanac.comlonza.comresearchgate.net

Advantages of flow chemistry for producing compounds like (E)-1-Bromo-3,3,4,4,4-pentafluorobut-1-ene include:

Enhanced Safety: Continuous flow reactors have a small internal volume (low holding capacity), which significantly reduces the risks associated with handling hazardous reagents or intermediates and performing highly exothermic reactions like halogenations. corning.comajinomoto.com

Improved Control and Consistency: The superior heat and mass transfer in microreactors allows for precise control over reaction parameters such as temperature and residence time, leading to higher yields, better selectivity, and consistent product quality. lonza.comajinomoto.com

Scalability and Efficiency: Scaling up a process from the lab to industrial production is often more seamless and efficient with flow chemistry compared to batch processes. lonza.comajinomoto.com It can reduce manufacturing footprint, labor, and waste. corning.com This approach has been successfully used for multi-step syntheses of complex molecules, demonstrating its potential for efficient and cost-effective production. scielo.br

The use of continuous stirred-tank reactors (CSTRs) and other microreactors is becoming more common, allowing processes that would require large tanks in batch mode to be performed in much smaller, more efficient systems. pharmasalmanac.com

Exploration of Bioisosteric Potential in Chemical Design

In medicinal chemistry, the strategic replacement of a functional group with another that has similar physical or chemical properties (a bioisostere) is a key strategy for optimizing drug candidates. informahealthcare.com Fluorine and fluorinated groups are particularly valuable as bioisosteres due to their unique electronic properties, small size, and ability to enhance metabolic stability. acs.orgnih.gov

The pentafluoroethyl group present in (E)-1-Bromo-3,3,4,4,4-pentafluorobut-1-ene makes its derivatives interesting candidates for bioisosteric studies.

Modulating Physicochemical Properties: Incorporating fluorine can alter a molecule's lipophilicity, pKa, and conformation, which can improve properties like cell membrane permeability and binding affinity to biological targets. informahealthcare.comresearchgate.net For example, the highly lipophilic nature of some fluorinated groups can be desirable, but can also lead to lower aqueous solubility and faster metabolic degradation. u-tokyo.ac.jp

Mimicking Other Functional Groups: Fluoroalkene moieties can act as non-hydrolyzable mimics of peptide amide bonds, which is useful for creating more stable drug candidates. acs.orgnih.gov The CF₂H group, for instance, has been proposed as a lipophilic bioisostere of a hydroxyl group. informahealthcare.com

Enhancing Metabolic Stability: The strength of the carbon-fluorine bond often makes fluorinated compounds more resistant to metabolic degradation, increasing their in-vivo half-life. nih.gov

The pentafluorosulfanyl (SF₅) group, which shares some electronic characteristics with the pentafluoroethyl group, is also being explored as a bioisosteric replacement for groups like trifluoromethyl or tert-butyl. nih.gov

Development of New Catalytic Systems for Selective Transformations

The vinyl bromide functionality of (E)-1-Bromo-3,3,4,4,4-pentafluorobut-1-ene is a synthetic handle that allows for a variety of subsequent chemical transformations, most notably cross-coupling reactions. Developing new and more selective catalytic systems is crucial for efficiently creating diverse and complex molecules from this building block.

Recent advances in catalysis for fluoroalkenes include:

Nickel Catalysis: Nickel-based catalysts are effective for various transformations. For example, NiH-catalyzed cross-coupling of gem-difluoroalkenes with olefins can produce monofluoroalkenes with high regio-, enantio-, and stereoselectivity. researchgate.net Other nickel systems can catalyze reductive coupling reactions with alkyl bromides or cross-coupling with alkyl halides to generate monofluoroalkenes with excellent Z-selectivity. nih.gov

Gold Catalysis: Gold(I) catalysts have been used for the regio- and stereoselective hydrofluorination of alkynes, directed by carbonyl groups, to produce Z-vinyl fluorides. acs.orgnih.gov

Copper Catalysis: Copper-catalyzed hydrodefluorination of gem-difluoroalkenes using water as a proton source provides a stereoselective route to Z-fluoroalkenes. nih.gov

Palladium Catalysis: Palladium catalysts are widely used for cross-coupling reactions like the Suzuki-Miyaura and Sonogashira reactions, which can be applied to halogenated vinyl ethers to synthesize fluoroalkenes and fluoroenynes. beilstein-journals.org

| Catalyst Metal | Reaction Type | Key Features | Reference |

|---|---|---|---|

| Nickel | Defluorinative Cross-Coupling | High regio-, enantio-, and stereoselectivity; mild conditions. | researchgate.netnih.gov |

| Gold | Directed Hydrofluorination | Produces Z-fluoroalkenes from alkynes with high regioselectivity. | acs.orgnih.gov |

| Copper | Hydrodefluorination | Stereoselective conversion to Z-fluoroalkenes using water. | nih.gov |

| Palladium | Suzuki/Sonogashira Coupling | Versatile for creating C-C bonds from vinyl halides. | beilstein-journals.org |

| Cobalt/Manganese | C-F/C-H Functionalization | Directing-group assisted functionalization with high selectivity. | nih.gov |

Advanced Spectroscopic and Imaging Techniques for Real-time Studies

Understanding the kinetics and mechanisms of reactions involving (E)-1-Bromo-3,3,4,4,4-pentafluorobut-1-ene is essential for optimizing reaction conditions and developing new transformations. perkinelmer.com Advanced spectroscopic techniques are enabling researchers to monitor these reactions in real-time.

Real-time FT-IR Spectroscopy: Modern Fourier-transform infrared (FT-IR) spectrometers with fast scanning capabilities can be coupled with systems like stopped-flow instruments to monitor rapid chemical reactions. perkinelmer.com This provides specific chemical information about reactants, products, and intermediates as they form and are consumed. perkinelmer.com

Ultrafast Spectroscopy: Techniques like ultrafast laser spectroscopy allow for the observation of molecular and electronic dynamics on the femtosecond timescale. spectroscopyonline.com This provides unprecedented insight into the transient species and transition states involved in chemical reactions. spectroscopyonline.com

Hybrid and Nanoscale Techniques: The development of techniques like nanomechanical infrared spectroscopy (NAM-IR) and atomic force microscopy-infrared spectroscopy (AFM-IR) allows for the analysis of very small sample amounts and provides high spatial resolution. spectroscopyonline.com These methods are pushing the boundaries of what can be measured, which is crucial for studying complex reaction systems and materials. spectroscopyonline.com

The integration of these advanced analytical tools is critical for gaining a deeper understanding of the reaction pathways available to complex molecules like (E)-1-Bromo-3,3,4,4,4-pentafluorobut-1-ene.

Machine Learning and Artificial Intelligence in Predicting Reactivity and Synthesis Pathways

Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research by enabling the prediction of reaction outcomes and the design of optimal synthetic routes. nih.govpreprints.orgrjptonline.org These computational tools can analyze vast datasets to identify patterns that are not obvious to human researchers. chemrxiv.org

Applications of AI/ML in the context of compounds like (E)-1-Bromo-3,3,4,4,4-pentafluorobut-1-ene include:

Predicting Reactivity and Yields: ML models can be trained on experimental data to predict the outcomes of chemical reactions, such as yield and stereoselectivity, with increasing accuracy. chemrxiv.orgcmu.edu These models often use molecular fingerprints or computed descriptors as input to correlate a molecule's structure with its reactivity. chemrxiv.orgyoutube.com

Computer-Aided Synthesis Planning (CASP): AI-driven platforms can perform retrosynthetic analysis, breaking down a target molecule into simpler, commercially available precursors. nih.goviscientific.org These tools can suggest multiple synthetic pathways, helping chemists choose the most efficient and feasible route. iscientific.org

Optimizing Reaction Conditions: Reinforcement learning and other AI techniques can be used to explore the vast parameter space of a chemical reaction (e.g., temperature, solvent, catalyst) to find the optimal conditions for maximizing yield and minimizing byproducts. preprints.org

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (E)-1-Bromo-3,3,4,4,4-pentafluorobut-1-ene, and how do reaction conditions influence stereoselectivity?

- Methodological Answer : The compound can be synthesized via palladium-catalyzed cross-coupling reactions using bromo-fluorinated precursors (e.g., vinyl trifluoroborate or stannane reagents). For stereocontrol, reaction parameters such as ligand choice (e.g., bulky phosphine ligands), temperature, and solvent polarity must be optimized. For example, low temperatures (-20°C to 0°C) in tetrahydrofuran (THF) enhance (E)-selectivity by slowing isomerization .

- Key Considerations : Monitor reaction progress via <sup>19</sup>F NMR to track fluorine environments and confirm regiochemistry.

Q. How can researchers characterize the structural and electronic properties of this compound?

- Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:

- X-ray Crystallography : Resolve the (E)-configuration and bond angles (e.g., C-Br and C-F bond lengths) .

- Multinuclear NMR : <sup>1</sup>H NMR for vinyl protons (δ 5.8–6.2 ppm), <sup>19</sup>F NMR for distinct fluorine environments (δ -70 to -120 ppm).

- DFT Calculations : Compare experimental data with computed geometries (e.g., B3LYP/6-31G*) to validate electronic effects of fluorine substituents .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer : Due to its bromine and fluorine content, use inert-atmosphere techniques (glovebox/Schlenk line) to prevent hydrolysis. Wear flame-resistant gloves (e.g., Nomex) and safety goggles, as similar bromo-fluorinated alkenes are highly flammable (autoignition >480°C) and irritant (R11, R36/37/38) .

Advanced Research Questions

Q. How does steric hindrance from the 3,3,4,4,4-pentafluoro moiety influence reactivity in cross-coupling reactions?

- Methodological Answer : The pentafluoro group creates significant steric bulk, reducing accessibility to the β-carbon. This favors oxidative addition at the α-bromo site in Suzuki-Miyaura couplings. Compare reactivity with less fluorinated analogs (e.g., 1-bromo-4,4-dimethylcyclohex-1-ene) to quantify steric effects via Hammett plots or kinetic studies .

Q. What strategies resolve contradictions in reported regioselectivity for nucleophilic substitutions?

- Methodological Answer : Conflicting data may arise from solvent-dependent mechanisms. For SN2 pathways, polar aprotic solvents (e.g., DMF) favor backside attack at the brominated carbon. In contrast, protic solvents (e.g., ethanol) may stabilize carbocation intermediates, leading to rearranged products. Use isotopic labeling (<sup>18</sup>O in H2O) to trace substitution pathways .

Q. How can computational models predict the compound’s behavior in photophysical applications?

- Methodological Answer : Perform time-dependent DFT (TD-DFT) to simulate UV-Vis absorption spectra, focusing on π→π* transitions in the conjugated diene system. Compare with experimental data from electroluminescence studies of analogous fluorinated alkenes in host-guest systems .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.